molecular formula C12H15N3O3 B14618663 N-Cyclohexyl-5-nitropyridine-3-carboxamide CAS No. 60524-28-9

N-Cyclohexyl-5-nitropyridine-3-carboxamide

Katalognummer: B14618663
CAS-Nummer: 60524-28-9
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: DSIJXUGASBQHMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a nitro group at the 5-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by the introduction of the cyclohexyl group. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The cyclohexyl group is introduced through a subsequent reaction with cyclohexylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

    Reduction: The major product formed is N-Cyclohexyl-5-aminopyridine-3-carboxamide.

    Substitution: The major products depend on the nucleophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-5-nitropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular pathways and targets involved in its biological effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Cyclohexyl-5-aminopyridine-3-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-Cyclohexyl-3-nitropyridine-2-carboxamide: Similar structure but with the nitro group at a different position.

    N-Cyclohexyl-5-nitropyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position.

Uniqueness

N-Cyclohexyl-5-nitropyridine-3-carboxamide is unique due to the specific positioning of the nitro and carboxamide groups on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the cyclohexyl group also imparts distinct physicochemical properties, such as increased lipophilicity and potential for membrane interaction.

Eigenschaften

CAS-Nummer

60524-28-9

Molekularformel

C12H15N3O3

Molekulargewicht

249.27 g/mol

IUPAC-Name

N-cyclohexyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C12H15N3O3/c16-12(14-10-4-2-1-3-5-10)9-6-11(15(17)18)8-13-7-9/h6-8,10H,1-5H2,(H,14,16)

InChI-Schlüssel

DSIJXUGASBQHMS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.